molecular formula C17H17FN2O B2436012 1-(2-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950421-96-2

1-(2-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2436012
CAS No.: 950421-96-2
M. Wt: 284.334
InChI Key: RGZOEFMKCJWDFY-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H17FN2O and its molecular weight is 284.334. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Structure and Interaction Analysis

1-(2-fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, belonging to the benzodiazepine derivatives, is known for its broad spectrum of biological applications. Recent studies have focused on its synthesis and molecular structure, revealing its potential in supporting activities against human cancers. The compound exhibits specific molecular interactions, such as intermolecular hydrogen bonds and π-π interactions, contributing to its stability and reactivity. These interactions were explored through Hirshfeld surface analysis, which quantified their contribution to the total molecular surface. Moreover, the electronic properties and molecular electrostatic potential maps of the compound were analyzed using density functional theory calculations, aiding in the identification of chemical reactive sites and understanding molecular surface properties (Naveen et al., 2019).

Agricultural Applications

In agriculture, derivatives of 1,5-benzodiazepin-2-one have been investigated for their effects on plant growth and productivity, specifically targeting narrow-leafed lupin (Lupinus angustifolius L.). Various derivatives were synthesized and tested under laboratory conditions, revealing that certain compounds stimulated significant growth in lupin roots, stems, and biomass. Additionally, field trials indicated that these derivatives could effectively reduce the infestation of narrow-leafed lupin plants with fungi, suggesting potential as a protective agent against plant diseases (Asakavičiūtė et al., 2013).

Pharmacological Potential

Several studies have explored the pharmacological potential of 1,5-benzodiazepin-2-one derivatives. These compounds have been synthesized and characterized for their anti-HIV-1 RT activity, showcasing significant inhibitory effects. The structure-activity relationship studies provided insights into the impact of substitution patterns on RT inhibitory potency, and cytotoxicity evaluations against T lymphocytes were conducted to assess safety. Furthermore, docking studies were carried out to investigate the binding modes of active compounds with the HIV-1 RT enzyme, suggesting the potential of these derivatives in the development of antiviral drugs (Chander et al., 2017).

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-10-17(21)20(11-13-6-2-3-7-14(13)18)16-9-5-4-8-15(16)19-12/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZOEFMKCJWDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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